5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1354949-51-1
VCID: VC2560500
InChI: InChI=1S/C9H15ClN2O2/c1-6(2)5-13-7(3)9-11-8(4-10)14-12-9/h6-7H,4-5H2,1-3H3
SMILES: CC(C)COC(C)C1=NOC(=N1)CCl
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68 g/mol

5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole

CAS No.: 1354949-51-1

Cat. No.: VC2560500

Molecular Formula: C9H15ClN2O2

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole - 1354949-51-1

Specification

CAS No. 1354949-51-1
Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol
IUPAC Name 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H15ClN2O2/c1-6(2)5-13-7(3)9-11-8(4-10)14-12-9/h6-7H,4-5H2,1-3H3
Standard InChI Key YYMSMGUSGDGKRX-UHFFFAOYSA-N
SMILES CC(C)COC(C)C1=NOC(=N1)CCl
Canonical SMILES CC(C)COC(C)C1=NOC(=N1)CCl

Introduction

Structural Characteristics and Chemical Properties

The 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole molecule features a characteristic 1,2,4-oxadiazole core, which is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms at positions 1, 2, and 4. This core structure has gained considerable attention in medicinal chemistry due to its unique bioisosteric properties and potential to participate in various biological interactions.

The compound contains two key substitutions that define its chemical identity and reactivity profile. At position 5 of the oxadiazole ring, there is a chloromethyl group (−CH₂Cl), which serves as an electrophilic site susceptible to nucleophilic substitution reactions. This reactive moiety makes the compound particularly valuable as a synthetic intermediate, enabling further modifications for the development of more complex molecular structures. At position 3, the compound features a [1-(2-methylpropoxy)ethyl] substituent, which contributes to the compound's lipophilicity and potential for hydrophobic interactions with biological targets.

The 1,2,4-oxadiazole core itself possesses several notable properties that contribute to its pharmaceutical relevance. The heterocyclic structure exhibits aromatic character, planar geometry, and a dipole moment that facilitates hydrogen bonding and other non-covalent interactions with biological receptors . These structural features make 1,2,4-oxadiazoles, including 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole, particularly interesting as potential pharmacophores in drug design.

Table 1: Key Structural Elements of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole

Structural FeatureDescriptionPotential Significance
1,2,4-Oxadiazole coreFive-membered heterocyclic ring with O at position 1 and N at positions 2 and 4Provides bioisosteric properties and enables biological activity
Chloromethyl group at position 5Reactive functional group (−CH₂Cl)Enables nucleophilic substitution reactions for further modifications
[1-(2-methylpropoxy)ethyl] at position 3Branched alkoxy substituentContributes to lipophilicity and potential hydrophobic interactions

Reactivity and Chemical Transformations

The reactivity profile of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole is largely determined by its functional groups and the inherent properties of the 1,2,4-oxadiazole ring system. Understanding these reactive characteristics is crucial for its application in organic synthesis and pharmaceutical development.

Reactive SiteType of ReactionsPotential Products
Chloromethyl groupNucleophilic substitution (S<sub>N</sub>2)Amines, ethers, thioethers, esters
Oxadiazole ringRing stability/potential ring openingAcyclic derivatives under harsh conditions
Ether linkageCleavage with strong Lewis acidsAlcohol derivatives
CompoundStructural FeaturesCancer Cell LinesActivity (IC50)Reference
Compound 2Derivative of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineOVXF 899 (ovarian)2.76 μM
PXF 1752 (pleuramesothelioma)9.27 μM
RXF 486 (renal)1.143 μM
Compound 3Gold(I) complex with 1,2,4-oxadiazole-containing N-heterocyclic carbene ligandsLXFA 629 (lung)0.003 μM
MAXF 401 (breast)0.003 μM
Compounds 9a-cAnalogs of Terthiopene, Terpyridine, and ProdigiosinMCF-7 (breast)0.19-0.78 μM
HCT-116 (colon)1.17-5.13 μM

Structure-Activity Relationships and Design Considerations

Structure-activity relationship (SAR) studies on 1,2,4-oxadiazole derivatives provide valuable insights for the potential development of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole-based therapeutic agents. Understanding these relationships can guide rational design strategies for optimizing biological activity and pharmacological properties.

Several key structural features have been identified as important determinants of biological activity in 1,2,4-oxadiazole compounds. The substitution pattern on the oxadiazole ring significantly influences activity profiles, with different substituents at positions 3 and 5 leading to diverse biological effects . For anticancer activity specifically, the presence of certain functional groups has been shown to enhance potency.

Future Research Directions and Challenges

The development of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole and its derivatives presents both opportunities and challenges for future research. Given the limited specific information available about this particular compound, several research directions warrant exploration to fully understand its potential applications and properties.

A comprehensive characterization of the compound's physicochemical properties, including solubility, stability, and partition coefficient, would provide valuable information for assessing its drug-likeness and potential pharmaceutical applications. Additionally, systematic biological screening against diverse targets and cell lines would help identify specific therapeutic areas where derivatives of this compound might show promise.

The reactive chloromethyl group offers opportunities for developing libraries of derivatives through combinatorial chemistry approaches. By introducing various substituents at this position, researchers could explore structure-activity relationships and potentially identify compounds with enhanced biological activity profiles. Computational approaches, including molecular docking and QSAR modeling, could guide these efforts by predicting potentially active compounds before synthesis.

One of the challenges in developing 1,2,4-oxadiazole-based therapeutics has been optimizing their pharmacokinetic properties. While these compounds often exhibit promising in vitro activity, translating this to in vivo efficacy requires careful consideration of ADME parameters (absorption, distribution, metabolism, excretion). For 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole derivatives, structural modifications might be necessary to achieve an optimal balance between target engagement and drug-like properties.

Another area for exploration is the potential application of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole in fields beyond pharmaceuticals. The compound's reactive nature and heterocyclic structure might make it valuable in materials science, catalysis, or as a building block for more complex molecular architectures with applications in various technologies.

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